molecular formula C5H11BrN2O2S B12818145 1-((Bromomethyl)sulfonyl)piperazine

1-((Bromomethyl)sulfonyl)piperazine

Cat. No.: B12818145
M. Wt: 243.12 g/mol
InChI Key: HKLYIRRWQFICPU-UHFFFAOYSA-N
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Description

1-((Bromomethyl)sulfonyl)piperazine is an organic compound that features a piperazine ring substituted with a bromomethyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Bromomethyl)sulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with bromomethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((Bromomethyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or other oxidized products.

    Reduction Reactions: The sulfonyl group can be reduced to sulfides under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Derivatives with various functional groups replacing the bromomethyl group.

    Oxidation Reactions: Sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Sulfides or other reduced products.

Scientific Research Applications

1-((Bromomethyl)sulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Bromomethyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

    1-((Chloromethyl)sulfonyl)piperazine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-((Methylsulfonyl)piperazine): Lacks the halogen substituent but retains the sulfonyl group.

    1-((Bromomethyl)sulfonyl)ethane: Features an ethane backbone instead of a piperazine ring.

Uniqueness: 1-((Bromomethyl)sulfonyl)piperazine is unique due to the presence of both a bromomethyl group and a sulfonyl group on the piperazine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H11BrN2O2S

Molecular Weight

243.12 g/mol

IUPAC Name

1-(bromomethylsulfonyl)piperazine

InChI

InChI=1S/C5H11BrN2O2S/c6-5-11(9,10)8-3-1-7-2-4-8/h7H,1-5H2

InChI Key

HKLYIRRWQFICPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)CBr

Origin of Product

United States

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